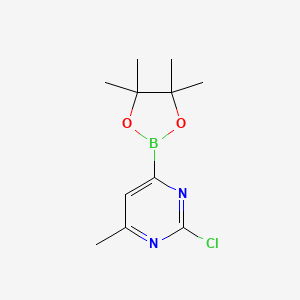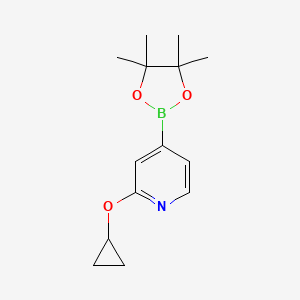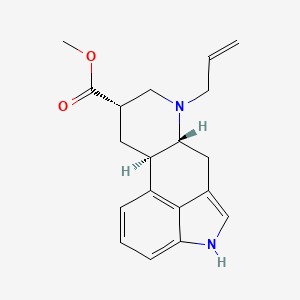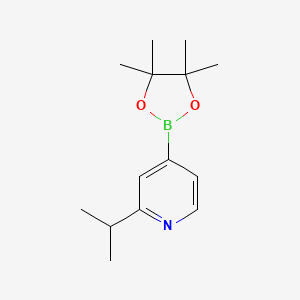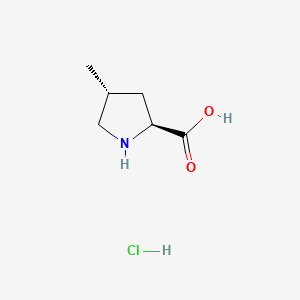
Acide (2S,4R)-4-méthylpyrrolidine-2-carboxylique chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. It is commonly used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.
Applications De Recherche Scientifique
(2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for various agrochemicals.
Mécanisme D'action
Target of Action
It’s structurally similar to hydroxyproline, which is known to interact with the glutamate receptor ionotropic, kainate .
Mode of Action
Hydroxyproline and its analogues function as structural analogues of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA to interact with the 23S rRNA of the 50S bacterial ribosomal subunit .
Biochemical Pathways
For example, trans-4-Hydroxy-L-proline is catabolized via trans-4-hydroxy-L-proline oxidase and L-amino acid oxidase pathways in animals .
Result of Action
For instance, the formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable pyrrolidine derivative, followed by the introduction of the methyl group at the 4-position. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes, where the pyrrolidine ring is constructed through cyclization reactions. The stereochemistry is controlled using chiral catalysts or by starting with enantiomerically pure precursors. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Comparaison Avec Des Composés Similaires
- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
- (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
- (2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride
Comparison: Compared to its analogs, (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the methyl group at the 4-position, which influences its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile.
This detailed article provides a comprehensive overview of (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(2S,4R)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDINRBTKBFNDD-JBUOLDKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](NC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI)](/img/structure/B590752.png)
![Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B590753.png)

![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)


